Superior Anti-MRSA Potency: Diperamycin Versus Vinylamycin and Lunaemycin A
Diperamycin exhibits a 31.3-fold lower MIC (μg/mL) and 52.8-fold lower MIC (μM) against clinical MRSA isolates compared to the cyclodepsipeptide vinylamycin under identical experimental conditions [1]. Diperamycin also demonstrates marginally lower MIC values than lunaemycin A (0.10 μg/mL vs 0.12 μg/mL; 0.12 μM vs 0.17 μM) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against clinical MRSA isolate |
|---|---|
| Target Compound Data | 0.10 μg/mL; 0.12 μM |
| Comparator Or Baseline | Vinylamycin: 3.13 μg/mL; 6.34 μM; Lunaemycin A: 0.12 μg/mL; 0.17 μM |
| Quantified Difference | Diperamycin MIC is 31.3-fold lower (μg/mL) and 52.8-fold lower (μM) than vinylamycin; 1.2-fold lower (μg/mL) and 1.4-fold lower (μM) than lunaemycin A |
| Conditions | Broth microdilution assay against clinical MRSA isolate; data compiled from standardized MIC determinations |
Why This Matters
For researchers selecting a cyclodepsipeptide antibiotic for anti-MRSA mechanistic studies or drug discovery campaigns, Diperamycin's sub-micromolar potency provides a markedly higher activity window than vinylamycin, enabling lower working concentrations and potentially reduced off-target effects in cellular assays.
- [1] PMC Table 1: Comparative MIC Values of Anti-MRSA Compounds from Actinomycetota. Antibiotics (Basel). 2025;14(10):1060. View Source
